4-Amino-3-(trifluoromethyl)benzamide

Description

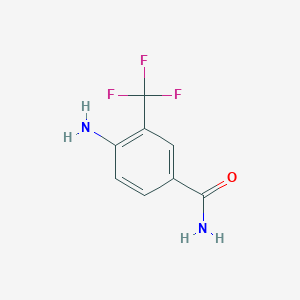

4-Amino-3-(trifluoromethyl)benzamide (IUPAC name: 4-amino-N-[3-(trifluoromethyl)phenyl]benzamide; CAS: 811841-49-3) is a benzamide derivative with the molecular formula C₁₄H₁₁F₃N₂O and a molecular weight of 280.25 g/mol . Structurally, it features a benzamide core substituted with an amino group at position 4 and a trifluoromethyl (-CF₃) group at position 3 on the phenyl ring. This compound is notable as a pharmaceutical intermediate and a reference standard for impurities in drugs like leflunomide . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug design for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWDOVJGNGNMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with ammonia or an amine under suitable conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of 4-Amino-3-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Isopropoxy (-OCH(CH₃)₂): The -CF₃ group in this compound increases electron-withdrawing effects and lipophilicity compared to the bulky isopropoxy group in its analog . This makes the former more resistant to oxidative metabolism.

- Benzamide (-CONH₂) vs. Methyl Ester (-COOCH₃): The amide group in this compound enables hydrogen bonding with biological targets, enhancing receptor affinity. In contrast, the methyl ester in its analog may improve membrane permeability but is prone to hydrolysis.

Pharmacological Relevance

- 4-Amino-3-(trifluoromethyl)phenol : The hydroxyl group introduces acidity (pKa ~9–10), altering solubility in physiological environments. This compound is less stable than its benzamide counterpart but may serve as a building block for covalent inhibitors.

Research Findings

- Synthetic Utility: Methyl 4-amino-3-(trifluoromethyl)benzoate is often used to synthesize amide derivatives via ester-to-amide transformations, highlighting its role as a versatile intermediate.

- Regulatory Status: this compound is recognized in pharmacopeias (e.g., USP, EP) as a certified reference material for quality control .

Biological Activity

4-Amino-3-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors. Its trifluoromethyl group enhances its lipophilicity and binding affinity, making it a valuable candidate for drug development.

Interaction with Enzymes

The compound has been shown to inhibit specific protein kinases through binding at their active sites. This interaction can lead to alterations in cell signaling pathways, particularly those associated with growth and survival, such as the epidermal growth factor receptor (EGFR) pathway.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Proliferation : It affects cell cycle progression, potentially inducing apoptosis in certain cancer cell lines.

- Gene Expression : The compound modulates gene expression related to various metabolic pathways.

- Metabolic Activity : It alters cellular metabolism, impacting energy production and biosynthetic processes.

The mechanism of action involves multiple pathways:

- Enzyme Inhibition : By binding to active sites of enzymes, it inhibits their activity, leading to reduced substrate conversion.

- Receptor Modulation : The compound can modulate receptor signaling, affecting downstream cellular responses.

- Transport Mechanisms : Active transport mechanisms facilitate the movement of this compound across cell membranes, mediated by specific transport proteins.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : It has shown promising results against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in MCF-7 breast cancer cells, treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis .

- Mechanistic Insights : The compound was found to cause cell cycle arrest in the S phase, suggesting its potential as an anticancer agent by inhibiting DNA synthesis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have reported its effectiveness against strains such as E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group and trifluoromethyl substituent | Anticancer and antimicrobial activities |

| 4-Pyrrolidin-1-yl-3-trifluoromethyl-benzamide | Contains a pyrrolidine ring | Neuroprotective effects |

| 4-Ethoxy-3-(trifluoromethyl)benzamide | Ethoxy group instead of amino | Potential neuroprotective applications |

This table highlights the unique properties of this compound compared to structurally similar compounds, emphasizing its diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.